molecular formula C19H17N3O2 B7179857 N-[2-[acetyl(methyl)amino]phenyl]quinoline-8-carboxamide

N-[2-[acetyl(methyl)amino]phenyl]quinoline-8-carboxamide

Cat. No.: B7179857
M. Wt: 319.4 g/mol
InChI Key: JPVSNCKCEXNVEF-UHFFFAOYSA-N
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Description

N-[2-[acetyl(methyl)amino]phenyl]quinoline-8-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[2-[acetyl(methyl)amino]phenyl]quinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13(23)22(2)17-11-4-3-10-16(17)21-19(24)15-9-5-7-14-8-6-12-20-18(14)15/h3-12H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVSNCKCEXNVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1NC(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[acetyl(methyl)amino]phenyl]quinoline-8-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenylquinoline and acetyl chloride.

    Acetylation: The 2-aminophenylquinoline undergoes acetylation using acetyl chloride in the presence of a base such as pyridine. This step introduces the acetyl group to the amino group, forming N-[2-acetylamino]phenylquinoline.

    Methylation: The acetylated product is then subjected to methylation using methyl iodide and a base like potassium carbonate. This step introduces the methyl group to the nitrogen atom, resulting in N-[2-[acetyl(methyl)amino]phenyl]quinoline.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a catalyst such as palladium to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[2-[acetyl(methyl)amino]phenyl]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Amine derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[acetyl(methyl)amino]phenyl]quinoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials, such as dyes and pigments, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-[acetyl(methyl)amino]phenyl]quinoline-8-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carboxamide: Lacks the acetyl and methyl groups, resulting in different biological activities.

    N-[2-amino]phenylquinoline-8-carboxamide: Lacks the acetyl and methyl groups, leading to different chemical reactivity and biological properties.

    N-[2-[acetyl]phenyl]quinoline-8-carboxamide: Lacks the methyl group, affecting its chemical and biological behavior.

Uniqueness

N-[2-[acetyl(methyl)amino]phenyl]quinoline-8-carboxamide is unique due to the presence of both acetyl and methyl groups, which influence its chemical reactivity and biological activities. These functional groups can enhance its ability to interact with biological targets, making it a promising candidate for further research and development in various scientific fields.

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